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Compound Focus: Parsaclisib

CAS No.: 1426698-88-5

Cat. No.: S005713

Parsaclisib Profile & Development Status

Parsaclisib is a potent, highly selective, next-generation oral inhibitor of phosphatidylinositol 3-kinase
delta (PI3KS$) [1] [2]. It is structurally optimized for greater selectivity and potency to minimize toxicities
associated with earlier PI3K inhibitors [3]. The table below summarizes its core attributes and development

status as of early 2025.

Attribute Description

Drug Type Small molecule drug [4]

Mechanism of Action PI13Kd inhibitor (Phosphatidylinositol 3-kinase delta inhibitor) [4]

Key Feature >10,000-fold greater selectivity for PI3Kd isoform than a, 3, and y isoforms
[3]

Primary Indications Relapsed/Refractory B-cell malignancies (Follicular Lymphoma, Mantle Cell

(under investigation) Lymphoma, Marginal Zone Lymphoma), Autoimmune Hemolytic Anemia

(AIHA) [1] [4]

Highest Development Phase 3 (for AIHA); NDA/BLA submitted for Follicular Lymphoma in China
Phase [4]
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Attribute Description
Notable Regulatory Priority Review (U.S., China), Orphan Drug (U.S., EU), Breakthrough
Designations Therapy (China) [4]

Recent Clinical Efficacy and Safety Data (2023-2025)

Recent phase II clinical trials continue to demonstrate the efficacy of Parsaclisib in specific B-cell

malignancies. The data below, published between 2023 and 2025, highlights its performance.

Trial Name (Condition) Key Efficacy Results (ORR, DOR, PFS) Key Safety Findings

| CITADEL-213 (2025) [3] R/R Follicular Lymphoma (Japanese patients) | ORR: 88.1% (CR: 23.8%, PR:
64.3%) Median DOR: Not reached | Most common TEAEs: Diarrhea (28.6%; G>3, 7.1%), Stomatitis
(23.8%; G=3, 11.9%). TEAES led to discontinuation in 11.9% of patients. | | CITADEL-205 (2023) [2] R/R
Mantle Cell Lymphoma (BTK inhibitor-naive) | ORR: 70.1% (CR: 15.6%) Median DOR: 12.1 months
Median PFS: 13.6 months | Most common TEAE: Diarrhea (34.3%; G>3, 13.9%). Other G>3 TEAE:s:

neutropenia (8.3%). TEAEs led to discontinuation in 25.0% of patients. |

Analytical Method for Pharmacokinetic Studies

A 2025 study established a novel UPLC-MS/MS method for quantifying Parsaclisib, which is critical for

pharmacokinetic and metabolic stability research [5].

e Chromatography: Acquity UPLC BEH C18 column with gradient elution using acetonitrile and 0.1%
formic acid [5].

e Detection: Tandem Mass Spectrometry with Selective Reaction Monitoring (SRM). lon transitions
were ml/z 432.92 - 150.01 for Parsaclisib and m/z 540.93 - 455.87 for the internal standard
(Pilaralisib) [5].

e Sample Preparation: Protein precipitation with acetonitrile [5].

e Application: The method was validated and successfully applied to a pharmacokinetic study in rats,
revealing a long half-life value of 571.3 minutes and a slow intrinsic clearance, suggesting stable
exposure in vivo [5].
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The workflow of this analytical method is summarized in the diagram below.
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Mechanism of Action and Signaling Pathway

Parsaclisib exerts its effect by selectively targeting the PI3K$ pathway. The following diagram illustrates the

key signaling pathway and the drug's specific point of intervention.
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Research Considerations and Future Outlook

o Differentiated Profile: The high selectivity for the PI3Kd isoform is a key differentiator aimed at
improving the therapeutic window and minimizing off-target toxicities [3].

e Dosing Strategy: Clinical trials have explored innovative dosing regimens (e.g., daily induction
followed by lower daily or weekly maintenance) to maintain efficacy while managing tolerability [3] [2].
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e Development Shifts: Be aware that some development pathways have been discontinued. Incyte
halted the Phase 3 LIMBER-304 trial of Parsaclisib combined with Ruxolitinib in myelofibrosis
following an interim analysis [1] [2].

e Competitive Landscape: Research is ongoing into other PI3K inhibitors, such as dual PI3Ka/d
inhibitors like TQ-B3525, which also show high efficacy in R/R Follicular Lymphoma [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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